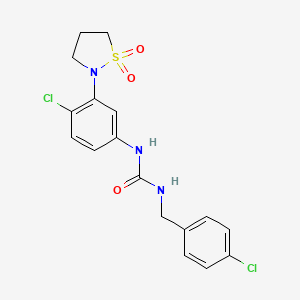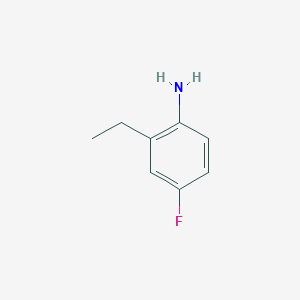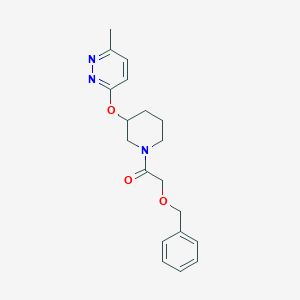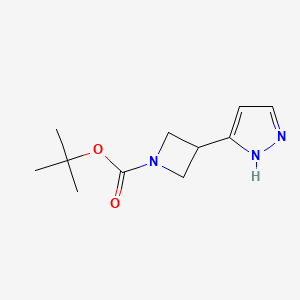
Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2169268-43-1 . It has a molecular weight of 223.27 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-4-5-12-13-9/h4-5,8H,6-7H2,1-3H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate is an oil at room temperature . It has a molecular weight of 223.27 .科学的研究の応用
Synthesis and Intermediate Applications
Role in PROTAC Molecule Synthesis : Tert-butyl derivatives, including tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate, play crucial roles as intermediates in the synthesis of target mTOR targeted PROTAC molecules. These compounds are synthesized using palladium-catalyzed Suzuki reactions, yielding high purities and confirming their structure through various spectroscopic methods (Zhang et al., 2022).
Biologically Active Compound Synthesis : Tert-butyl derivatives are important intermediates in synthesizing biologically active compounds, such as crizotinib. The synthesis involves several steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate and confirming the structures through mass spectrometry and NMR spectrum analysis. The overall yield of these steps is significant (Kong et al., 2016).
Industrial Synthesis for Baricitinib : In the industrial synthesis of Baricitinib, a compound used for its anti-inflammatory activity, tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate derivatives play a significant role. This synthesis is notable for being green and cost-effective, using commercially available and low-cost starting materials (Cui et al., 2019).
Chemical Structure and Reactivity
Structural Analysis : The structure and reactivity of tert-butyl derivatives, including the specific compound , have been studied extensively. For instance, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent. The dihedral angle between the pyrazole ring and the piperidine ring in these compounds has been precisely measured (Richter et al., 2009).
Cascade Reactions : Research on tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate derivatives also includes their involvement in cascade reactions. Such reactions are pivotal in synthesizing new chemical structures, demonstrating the compound's versatility in organic synthesis (Ivanov, 2020).
Small Molecule Fixation : Studies have shown that derivatives of tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate can be utilized in small molecule fixation, a process vital in various chemical syntheses. The ability to form adducts with different compounds expands the scope of its application in chemical research (Theuergarten et al., 2012).
Safety And Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
tert-butyl 3-(1H-pyrazol-5-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-4-5-12-13-9/h4-5,8H,6-7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIZWJYSRDQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

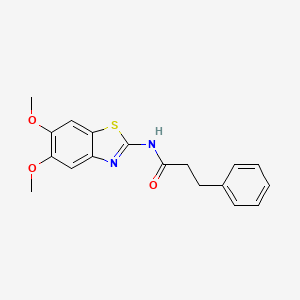
![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2495252.png)
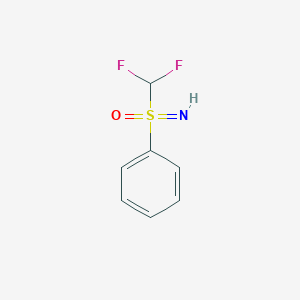
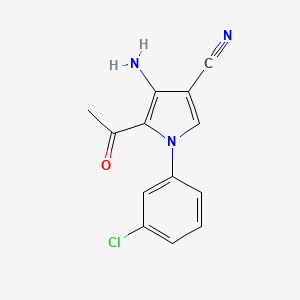
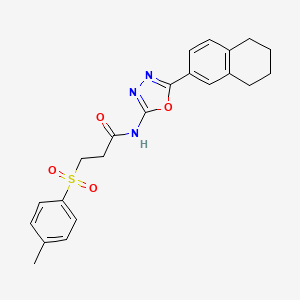
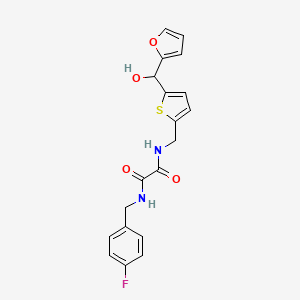
![Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2495257.png)
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)
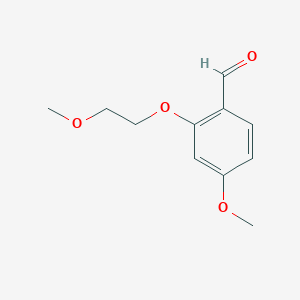
![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)
